N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Derivatives: The benzothiazole derivative is then coupled with a phenyl derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Propoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Biological Research: Used in studies involving enzyme inhibition and molecular docking to understand protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition or modulation of their activity. This can result in anti-cancer, anti-bacterial, or anti-inflammatory effects depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
- 3,4-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
- 3-(4-fluorophenyl)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]prop-2-enamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide is unique due to its specific propoxybenzamide structure, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives. This uniqueness can be attributed to the specific interactions of the propoxy group with biological targets, potentially leading to enhanced efficacy or selectivity in its applications .
Properties
Molecular Formula |
C24H22N2O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide |
InChI |
InChI=1S/C24H22N2O2S/c1-3-14-28-21-7-5-4-6-19(21)23(27)25-18-11-9-17(10-12-18)24-26-20-13-8-16(2)15-22(20)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
InChI Key |
ICWVKBKVEZTROK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.